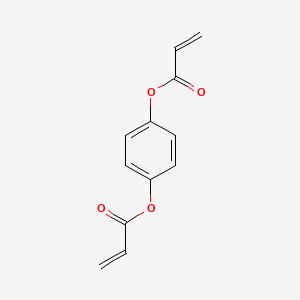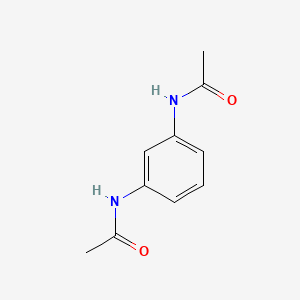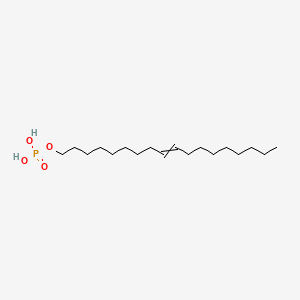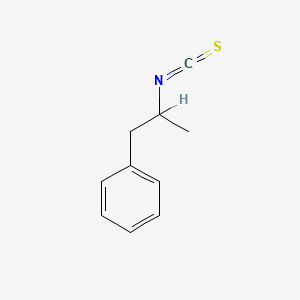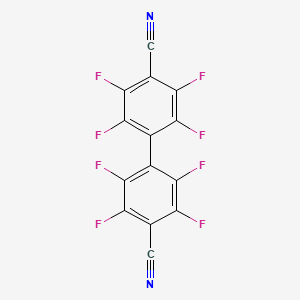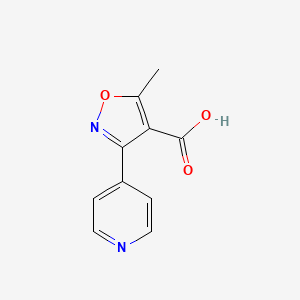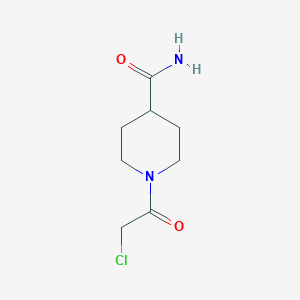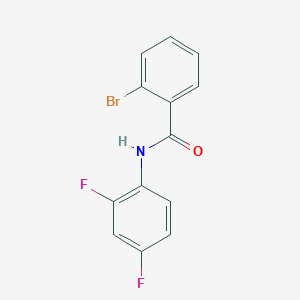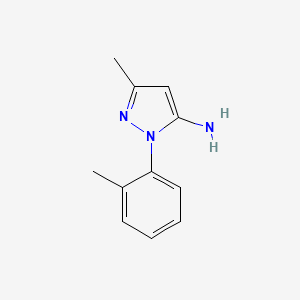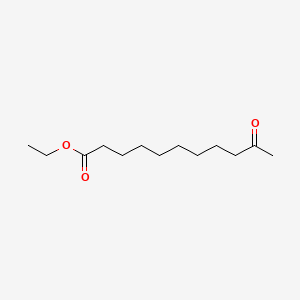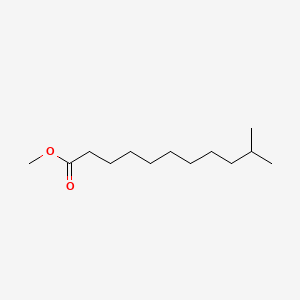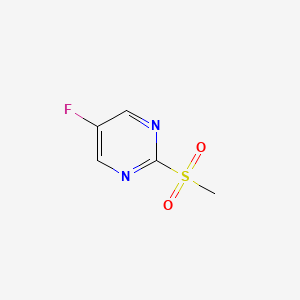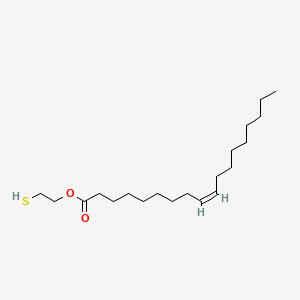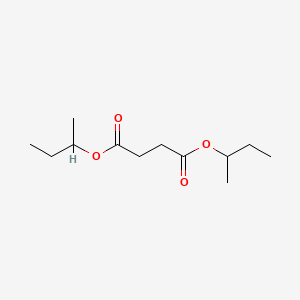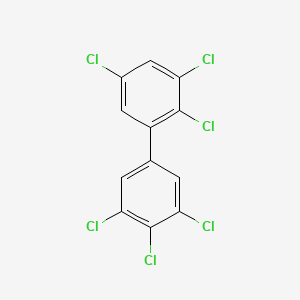
2,3,3',4',5,5'-Hexachlorobiphenyl
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,3,3’,4’,5,5’-Hexachlorobiphenyl consists of two benzene rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring .Physical And Chemical Properties Analysis
2,3,3’,4’,5,5’-Hexachlorobiphenyl is a light yellow, soft, sticky resin . It has a boiling point of 385-420 °C . Its density is 1.40 g/mL .Wissenschaftliche Forschungsanwendungen
Application 1: Photocatalytic Degradation
- Summary: This research focuses on the photocatalytic degradation of PCB 153, a common PCB contaminant in nature, using a Fe3O4@SiO2@TiO2 core-shell structure .
- Methods: The Fe3O4@SiO2@TiO2 nanocomposite was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
- Results: The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained under specific conditions. The rate of mineralization for the nanocomposite with H2O2 and UV-LED irradiation was 75.3% .
Application 2: Photo-transformation in Water
- Summary: This study focuses on the photo-transformation of PCB 153 in the presence of dissolved organic matter (DOM) .
- Methods: The photolysis of PCB 153 under simulated sunlight in the presence of humic acid (HA) was investigated. Special scavengers were added to elucidate the photolysis mechanisms .
- Results: Degradation of PCB 153 was significantly accelerated by the addition of HA. The main reactive species involved were determined, and it was found that •OH accounted for 29.3% of the degradation, and the intra-DOM reactive species accounted for 59.6% of the degradation .
Application 3: Enhanced Dechlorination
- Summary: This study investigates the enhanced dechlorination of PCB 153 in water and sediment mixtures .
- Methods: The degradation of PCB 153 in water and sediment mixture was studied by adding different concentrations of anthraquinone-2,6-disulfonic acid (AQDS), which is a model substance for quinone moieties in humic acid .
- Results: The study found that the addition of AQDS significantly enhanced the dechlorination of PCB 153 .
Application 4: Promotion of Tumor Growth
- Summary: PCB 153 has been found to promote tumor growth by inhibiting cellular communication .
- Methods: The study involved investigating the effects of PCB 153 on cellular communication and the subsequent impact on tumor growth .
- Results: The study found that cellular injury and proliferation can be caused by reactive metabolites of PCB 153 or by an increased concentration of reactive oxygen species (ROS), due to disruptions induced by PCB 153 .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUOPSGLWYCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865965 | |
| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4',5,5'-Hexachlorobiphenyl | |
CAS RN |
39635-34-2 | |
| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



